BenchChemオンラインストアへようこそ!

O-Desmethyl Carvedilol β-D-Glucuronide

Chiral Pharmacokinetics Enantioselective Metabolism LC-MS/MS Quantification

O-Desmethyl Carvedilol β-D-Glucuronide is the primary glucuronide conjugate of active carvedilol metabolite DMC, formed via sequential CYP2C9 O-demethylation and UGT glucuronidation. This high-purity reference standard enables accurate LC-MS/MS quantification of carvedilol's predominant Phase II clearance pathway—critical because glucuronidation, not oxidation, represents the major elimination route. Using aglycone DMC (CAS 72956-44-6) fails to account for conjugated forms in biological matrices; carvedilol glucuronide standards cannot distinguish oxidative metabolism from direct conjugation. Essential for FDA-compliant bioanalytical method validation and stereoselective pharmacokinetic studies in diabetic and hepatically impaired populations.

Molecular Formula C29H32N2O10
Molecular Weight 568.6 g/mol
CAS No. 142227-50-7
Cat. No. B1146928
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO-Desmethyl Carvedilol β-D-Glucuronide
CAS142227-50-7
Synonyms2-[2-[[3-(9H-Carbazol-4-yloxy)-2-hydroxypropyl]amino]ethoxy]phenyl β-D-Glucopyranosiduronic Acid
Molecular FormulaC29H32N2O10
Molecular Weight568.6 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=C(N2)C=CC=C3OCC(CNCCOC4=CC=CC=C4OC5C(C(C(C(O5)C(=O)O)O)O)O)O
InChIInChI=1S/C29H32N2O10/c32-16(15-39-22-11-5-8-19-23(22)17-6-1-2-7-18(17)31-19)14-30-12-13-38-20-9-3-4-10-21(20)40-29-26(35)24(33)25(34)27(41-29)28(36)37/h1-11,16,24-27,29-35H,12-15H2,(H,36,37)/t16?,24-,25-,26+,27-,29+/m0/s1
InChIKeyFOAUGBVKSVDCOW-YOQQQZIXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





O-Desmethyl Carvedilol β-D-Glucuronide (CAS 142227-50-7): Reference Standard for Quantifying Carvedilol Phase II Metabolism in Clinical and Preclinical Studies


O-Desmethyl Carvedilol β-D-Glucuronide (CAS 142227-50-7), with molecular formula C₂₉H₃₂N₂O₁₀ and molecular weight 568.6 g/mol, is a primary glucuronide conjugate of O-desmethyl carvedilol (DMC) — an active oxidative metabolite of the non-selective β- and α₁-adrenergic antagonist carvedilol [1]. This compound is formed via sequential metabolism: CYP2C9-mediated O-demethylation of carvedilol produces DMC, which is subsequently conjugated with glucuronic acid by UDP-glucuronosyltransferase (UGT) enzymes [2]. As a high-purity analytical reference standard available primarily through custom synthesis from specialty chemical suppliers , it enables accurate quantification of carvedilol's Phase II metabolic fate in biological matrices, addressing a critical analytical gap given that glucuronidation — not oxidation — represents the predominant clearance pathway for this widely prescribed cardiovascular agent [3].

Why Generic O-Desmethyl Carvedilol β-D-Glucuronide Substitution Fails: Analytical and Pharmacokinetic Specificity Requirements


Generic substitution or the use of closely related carvedilol metabolites as surrogates for O-Desmethyl Carvedilol β-D-Glucuronide is scientifically invalid for two fundamental reasons. First, carvedilol's metabolism exhibits pronounced stereoselectivity: the (R)-(+) and (S)-(-) enantiomers of both the parent drug and its oxidative metabolite DMC are cleared at different rates and demonstrate differential plasma accumulation patterns, with the (R)-(+) enantiomer of DMC showing significantly higher plasma exposure [1]. Second, multiple structurally distinct glucuronide conjugates are formed from carvedilol — including carbazole-N-linked glucuronides, carbamoyl glucuronides, and O-glucuronides of hydroxylated metabolites — each requiring a unique analytical standard for unequivocal identification and quantification [2]. Using the non-glucuronidated aglycone DMC (CAS 72956-44-6) as a substitute fails to account for the predominant conjugated form present in biological samples, while using the parent drug glucuronide (carvedilol glucuronide) fails to distinguish oxidative metabolism from direct conjugation. The evidence below establishes precisely why this specific glucuronide conjugate must be prioritized over its closest analogs and alternatives.

O-Desmethyl Carvedilol β-D-Glucuronide: Quantitative Differentiation Evidence for Scientific Selection


Stereoselective Plasma Accumulation: (R)-(+)-DMC Glucuronide Exhibits Significantly Higher Exposure Than (S)-(-)-DMC Glucuronide

O-Desmethyl Carvedilol β-D-Glucuronide derives from DMC, which exists as (R)-(+) and (S)-(-) enantiomers with distinct pharmacokinetic profiles. In a clinical study of a type 2 diabetes patient administered a single 25 mg oral dose of racemic carvedilol, plasma accumulation of the (R)-(+)-DMC enantiomer (and consequently its glucuronide conjugate) was substantially higher than the (S)-(-)-DMC enantiomer [1]. The chiral LC-MS/MS method developed for this analysis achieved quantification limits of 0.02 ng/mL for each DMC enantiomer, with linear range extending to 10 ng/mL [1]. This stereoselective accumulation pattern means that using a non-chiral or racemic DMC glucuronide standard would mask the true enantiomeric composition of the metabolite in biological samples, potentially confounding pharmacokinetic-pharmacodynamic correlations.

Chiral Pharmacokinetics Enantioselective Metabolism LC-MS/MS Quantification

Enzymatic Formation Pathway: O-Desmethyl Carvedilol β-D-Glucuronide Is Produced via Sequential CYP2C9 Oxidation Followed by UGT-Mediated Conjugation

The formation of O-Desmethyl Carvedilol β-D-Glucuronide requires two distinct enzymatic steps: (1) CYP2C9-catalyzed O-demethylation of carvedilol to produce DMC, and (2) UGT-catalyzed glucuronidation of DMC [1][2]. This contrasts with alternative carvedilol glucuronides that can be formed via direct conjugation of the parent drug without prior oxidation. For the stereoselective glucuronidation of carvedilol itself (a comparator reaction), Chinese liver microsome studies demonstrated significant (P<0.05) stereoselectivity with Km values of 118±44 µmol/L for (S)-carvedilol versus 24±7 µmol/L for (R)-carvedilol, and Vmax values of 2500±833 versus 953±399 pmol/(min·mg protein), respectively [3]. While analogous kinetic parameters for DMC glucuronidation have not been reported in the identified literature, the involvement of multiple polymorphic enzymes (CYP2C9 and UGT isoforms including UGT1A1, UGT2B4, and UGT2B7) means that the abundance of this conjugate in biological samples is subject to inter-individual genetic variation [2][4].

Drug Metabolism CYP2C9 Polymorphism UGT Enzyme Kinetics

Relative Plasma Abundance: Carvedilol Glucuronide Levels Exceed Parent Drug by 2-Fold; Desmethyl Carvedilol (Aglycone) Is 5-Fold Lower Than Parent

In healthy subjects following oral carvedilol administration, the plasma level of carvedilol glucuronide was approximately 2-fold greater than that of the parent drug carvedilol, whereas desmethyl carvedilol (the non-glucuronidated aglycone) was 5 times lower than carvedilol [1]. This quantitative relationship — glucuronide conjugate >> parent drug >> oxidative aglycone — establishes a clear hierarchy of metabolite abundance in circulation. For analytical method development and validation, this means that assays targeting only DMC (the aglycone) will detect a species present at substantially lower concentrations than the predominant conjugated form. Conversely, using a parent drug glucuronide standard alone fails to distinguish between direct conjugation of carvedilol and conjugation following oxidative demethylation.

Pharmacokinetics Metabolite Profiling Bioanalytical Method Development

Analytical Sensitivity: Validated LC-MS/MS Method Achieves 0.02 ng/mL Quantification Limit for DMC Enantiomers — Enabling Trace-Level Detection of the Aglycone Precursor

A validated chiral LC-MS/MS method for simultaneous quantification of carvedilol, hydroxyphenyl carvedilol (OHC), and O-desmethyl carvedilol (DMC) enantiomers in human plasma achieved lower limits of quantification (LLOQ) of 0.05 ng/mL for carvedilol enantiomers, 0.05 ng/mL for OHC enantiomers, and 0.02 ng/mL for DMC enantiomers [1]. The method demonstrated linearity across ranges of 0.05-100 ng/mL (carvedilol), 0.05-10 ng/mL (OHC), and 0.02-10 ng/mL (DMC). While this method quantified the non-conjugated DMC aglycone, the availability of an authentic O-Desmethyl Carvedilol β-D-Glucuronide standard would enable extension of this analytical platform to directly quantify the glucuronide conjugate — the predominant circulating form — either via direct analysis or following enzymatic hydrolysis with β-glucuronidase.

Bioanalysis Method Validation Trace Quantification

O-Desmethyl Carvedilol β-D-Glucuronide: Prioritized Research and Industrial Application Scenarios


Clinical Pharmacokinetic Studies Requiring Enantioselective Metabolite Profiling in Special Populations

In clinical pharmacokinetic investigations of carvedilol in patient populations with altered metabolic capacity — including type 2 diabetes, hepatic impairment, or genetic CYP2C9/UGT polymorphisms — procurement of this standard enables direct quantification of the predominant DMC conjugate. The stereoselective accumulation of (R)-(+)-DMC glucuronide relative to the (S)-(-) enantiomer, as demonstrated in diabetic patients, necessitates enantiomerically resolved standards for accurate exposure assessment [1]. Studies employing population pharmacokinetic modeling have shown that diabetes alters the disposition of carvedilol enantiomers and their metabolites; this standard supports precise characterization of these disease-drug interactions [2].

Regulated Bioanalytical Method Development and Validation for ANDA/NDA Submissions

For contract research organizations (CROs) and pharmaceutical analytical laboratories developing validated LC-MS/MS methods for carvedilol metabolite quantification, this compound serves as an essential reference standard for assessing matrix effects, extraction recovery, and stability of the glucuronide conjugate. The established chiral method sensitivity for DMC aglycone (0.02 ng/mL LLOQ) provides a benchmark for method performance expectations when extending analysis to the glucuronide conjugate [3]. FDA guidance on bioanalytical method validation requires the use of authentic analyte standards; substitution with the aglycone DMC (CAS 72956-44-6) would constitute a scientifically indefensible deviation from regulatory expectations for conjugated metabolite analysis.

In Vitro Drug-Drug Interaction (DDI) Studies Assessing UGT Inhibition or Induction

In pharmaceutical development programs evaluating new chemical entities for potential drug-drug interactions, this compound enables specific monitoring of the sequential CYP2C9-UGT metabolic pathway. Unlike carvedilol glucuronide standards that only report on direct UGT conjugation, O-Desmethyl Carvedilol β-D-Glucuronide quantifies the combined oxidative-conjugative clearance route. The known stereoselective glucuronidation kinetics for carvedilol — with (S)-carvedilol exhibiting Km=118±44 µM and Vmax=2500±833 pmol/min/mg versus (R)-carvedilol Km=24±7 µM and Vmax=953±399 pmol/min/mg — establishes precedent for enantiomer-specific UGT activity assessment that may extend to DMC glucuronidation [4].

Metabolite Identification and Structural Confirmation in Preclinical Species

O-Desmethyl Carvedilol β-D-Glucuronide has been identified as a carvedilol metabolite in humans, rats, dogs, and mice, making it a cross-species metabolite of toxicological relevance [5]. For metabolism and safety assessment studies supporting IND submissions, procurement of this standard enables definitive structural confirmation via retention time matching and MS/MS spectral comparison. This is particularly critical given the structural diversity of carvedilol glucuronide metabolites, which include at least five distinct conjugates formed in dog and rat: two diastereomeric carbamoyl glucuronides, a carbazole-N-linked glucuronide, and multiple O-glucuronides [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for O-Desmethyl Carvedilol β-D-Glucuronide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.